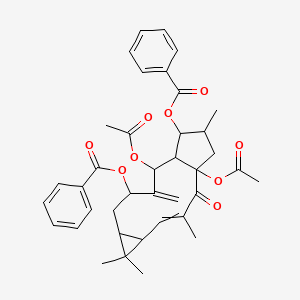
euphorbiafactor L2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphorbiafactor L2 is a diterpenoid compound derived from the seeds of Euphorbia lathyris L., a plant traditionally used in herbal medicine. This compound has gained attention for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of euphorbiafactor L2 involves several steps, starting from the extraction of Euphorbia lathyris L. seeds. The compound is isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC). The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the process typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound is still in the research and development phase. The scalability of the extraction and purification process is a significant challenge, and efforts are ongoing to optimize the methods for large-scale production. The use of advanced chromatographic techniques and biotechnological approaches are being explored to enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Euphorbiafactor L2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. These products are often studied for their enhanced biological activities .
Scientific Research Applications
Chemistry: Euphorbiafactor L2 is used as a model compound for studying diterpenoid synthesis and reactivity
Biology: The compound has shown significant anti-inflammatory effects, making it a valuable tool for studying inflammatory pathways and immune responses
Medicine: this compound exhibits anticancer properties, particularly against lung carcinoma and breast cancer cells.
Industry: The compound’s potential therapeutic effects have led to its exploration in pharmaceutical formulations and natural product-based drug development
Mechanism of Action
Euphorbiafactor L2 exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Euphorbiafactor L2 is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include other diterpenoids derived from Euphorbia species, such as:
Euphorbiafactor L1: Another diterpenoid with anti-inflammatory properties, but with a different molecular structure and mechanism of action
Euphorbiafactor L3: Known for its anticancer effects, but less potent compared to this compound
This compound stands out due to its dual anti-inflammatory and anticancer activities, making it a promising candidate for further research and development in therapeutic applications .
Properties
IUPAC Name |
(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGWGGHJYMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














